Rediocide C

Description

Propriétés

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIWBBJUVBDSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rediocide C: A Technical Guide to its Isolation from Trigonostemon reidioides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation and biological activity of Rediocide C, a daphnane (B1241135) diterpenoid derived from the roots of Trigonostemon reidioides. This guide is intended to furnish researchers and drug development professionals with detailed methodologies and quantitative data to support further investigation and potential therapeutic applications of this potent natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and biological activity of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value / Method | Reference |

| Molecular Formula | C₄₄H₅₄O₁₅ | Jayasuriya et al., 2004 |

| Molecular Weight | 822.9 g/mol | Calculated |

| Source | Roots of Trigonostemon reidioides | Jayasuriya et al., 2004 |

| Appearance | Amorphous solid | Jayasuriya et al., 2004 |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and ESI-MS data are available in the cited literature. | Jayasuriya et al., 2004 |

Table 2: Biological Activity of this compound

| Activity Type | Assay Details | Result | Reference |

| Acaricidal | Activity against Dermatophagoides pteronyssinus | LC₅₀: 5.59 µg/cm² | Soonthornchareonnon et al., 2005 |

| Antimycobacterial | Activity against Mycobacterium tuberculosis | MIC: 3.84 µM | Kaemchantuek et al., 2017 |

| Insecticidal | Activity against fleas (Ctenocephalides felis) in an artificial membrane feeding system | LD₉₀: 0.25-0.5 ppm (for Rediocides B-E) | Jayasuriya et al., 2004 |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of daphnane diterpenoids from Trigonostemon reidioides.

Plant Material Collection and Preparation

-

Plant Material: Roots of Trigonostemon reidioides (Kurz) Craib were collected and identified by a qualified botanist.

-

Preparation: The collected roots were air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered root material was exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The extraction was typically carried out over several days with periodic agitation to ensure thorough percolation of the solvent.

-

Concentration: The resulting methanol extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The isolation of this compound involves a multi-step chromatographic process to separate it from a complex mixture of other secondary metabolites.

-

Solvent Partitioning: The crude methanolic extract was suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene (B1212753) chloride (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc), to yield different fractions. Rediocides are typically found in the less polar fractions.

-

Gel Permeation Chromatography: The methylene chloride partition, which is enriched with diterpenoids, was subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their size.

-

Silica (B1680970) Gel Column Chromatography: Fractions from the gel permeation chromatography containing the compounds of interest were further purified by silica gel column chromatography. A gradient elution system, such as hexane-acetone or hexane-ethyl acetate, was used to separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by reverse-phase HPLC. A C18 column was typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The elution was monitored by a UV detector, and the fractions corresponding to the peak of this compound were collected.

Structure Elucidation

-

Spectroscopic Analysis: The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR): A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC), were performed to establish the connectivity of atoms and the stereochemistry of the molecule. The spectral data was compared with that of the known compound, Rediocide A, to confirm the structure.

-

Visualizations

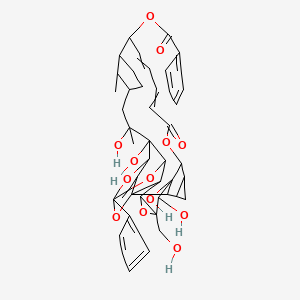

Experimental Workflow for this compound Isolation

Caption: Isolation and purification workflow for this compound.

Signaling Pathways

Currently, there is no published research describing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

The Uncharted Path: Elucidating the Biosynthesis of Rediocide C

A comprehensive review of current scientific literature reveals a notable gap in the understanding of the biosynthetic pathway of Rediocide C. Despite the interest in the biological activities of related daphnane (B1241135) diterpenes, particularly Rediocide A, the specific enzymatic steps, genetic blueprints, and precursor molecules that lead to the formation of this compound remain uncharacterized. Searches for dedicated studies on the biosynthesis, including the identification of a corresponding gene cluster or key enzymes, have not yielded specific results.

Therefore, this guide will pivot to address the well-documented biological activities and mechanisms of action of the closely related compound, Rediocide A , a potent natural product isolated from the roots of Trigonostemon reidioides. This pivot is necessitated by the absence of available data on this compound's biosynthesis and the presence of robust data on Rediocide A's mechanism of action, which is of significant interest to researchers in drug development.

Rediocide A: A Dual-Action Agent in Cellular Signaling

Rediocide A has been identified as a daphnane ester with significant biological activities, primarily investigated for its potential in cancer immunotherapy and its function as an insecticide.[1] Its mechanisms of action are centered on two distinct cellular processes: the enhancement of Natural Killer (NK) cell-mediated cytotoxicity against cancer cells and the desensitization of G-protein coupled receptors (GPCRs).

Immunomodulatory Effects: Overcoming Tumor Immuno-resistance

Rediocide A has demonstrated the ability to enhance the tumor-killing capabilities of NK cells, a critical component of the innate immune system.[2][3] The primary mechanism involves the downregulation of the protein CD155 (also known as the poliovirus receptor) on the surface of non-small cell lung cancer (NSCLC) cells.[2][3] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, Rediocide A effectively blocks an immune checkpoint, thereby unleashing the cytotoxic potential of NK cells against the tumor.[2][3]

This activity leads to several downstream effects, including increased degranulation of NK cells (measured by CD107a expression), and elevated secretion of the effector molecules Granzyme B and Interferon-gamma (IFN-γ).[2][3]

The following table summarizes the key quantitative data from studies on Rediocide A's effects on cancer cell lines when co-cultured with NK cells.

| Parameter | Cell Line(s) | Treatment | Result | Reference |

| NK Cell-Mediated Lysis | A549 | 100 nM Red-A | 3.58-fold increase (from 21.86% to 78.27%) | [3] |

| H1299 | 100 nM Red-A | 1.26-fold increase (from 59.18% to 74.78%) | [3] | |

| Granzyme B Level | A549 | 100 nM Red-A | 48.01% increase | [3] |

| H1299 | 100 nM Red-A | 53.26% increase | [3] | |

| IFN-γ Secretion | A549 | 100 nM Red-A | 3.23-fold increase | [3] |

| H1299 | 100 nM Red-A | 6.77-fold increase | [3] | |

| CD155 Expression | A549 | Red-A | 14.41% decrease | [2][3] |

| H1299 | Red-A | 11.66% decrease | [2][3] |

GPCR Desensitization via Protein Kinase C Activation

In a separate line of investigation, Rediocide A was identified as an agent that induces the desensitization of G-protein coupled receptors (GPCRs).[1] Originally screened for antagonists of the Drosophila GPCR Methuselah (Mth), it was found that Rediocide A's inhibitory effect was not specific to this receptor. Instead, it triggers a more general mechanism of GPCR desensitization and internalization by activating conventional protein kinase C (PKC).[1]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental procedures related to the study of Rediocide A.

References

- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rediocide C diterpenoid family characteristics

An In-Depth Technical Guide to the Rediocide Diterpenoid Family

Introduction

The Rediocide diterpenoids are a group of naturally occurring compounds isolated from the roots of Trigonostemon reidioides (Kurz) Craib, a plant belonging to the Euphorbiaceae family.[1][2] These compounds are classified as daphnane (B1241135) diterpenoids.[1] While the user query specifically requested information on "Rediocide C," the available scientific literature primarily details the characteristics and bioactivities of Rediocide A and Rediocide G. This guide will, therefore, focus on the broader Rediocide family, with a specific emphasis on the well-documented Rediocide A.

Core Structure and Family Characteristics

The Rediocide family belongs to the daphnane ester class of diterpenoids.[3] Members of this family, such as Rediocide A and Rediocide G, have been isolated and their structures elucidated.[1] These compounds have garnered interest for their potent biological activities, including cytotoxic effects against various cancer cell lines and immunomodulatory properties.

Biological Activity of Rediocide A

Rediocide A has been identified as a promising agent in cancer immunotherapy, specifically for its ability to overcome tumor immuno-resistance to Natural Killer (NK) cells. It has also been shown to induce G-protein-coupled receptor (GPCR) desensitization.

Immunomodulatory Effects on NK Cell-Mediated Cytotoxicity

Rediocide A enhances the ability of NK cells to kill non-small cell lung cancer (NSCLC) cells. This is achieved, in part, by down-regulating the expression of CD155 on tumor cells, which is a ligand for the inhibitory receptor TIGIT on NK cells.

Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells

| Cell Line | Treatment (100 nM Red-A) | Fold Increase in Lysis |

| A549 | 24 hours | 3.58-fold |

| H1299 | 24 hours | 1.26-fold |

Table 2: Effect of Rediocide A on Granzyme B and IFN-γ Levels

| Cell Line | Parameter | Increase after 100 nM Red-A Treatment |

| A549 | Granzyme B | 48.01% |

| H1299 | Granzyme B | 53.26% |

| A549 | IFN-γ | 3.23-fold |

| H1299 | IFN-γ | 6.77-fold |

Table 3: Down-regulation of CD155 Expression by Rediocide A

| Cell Line | Decrease in CD155 Expression after Red-A Treatment |

| A549 | 14.41% |

| H1299 | 11.66% |

GPCR Desensitization

Rediocide A has been found to inhibit calcium mobilization mediated by the Methuselah (Mth) receptor, a Drosophila GPCR. This effect is not due to direct receptor antagonism but rather a more general mechanism involving the activation of conventional protein kinase C (PKC), leading to GPCR desensitization and internalization.

Experimental Protocols

NK Cell-Mediated Cytotoxicity Assay

-

Cell Culture: NK cells were co-cultured with A549 or H1299 non-small cell lung cancer cells.

-

Treatment: Cells were treated with 10 or 100 nM Rediocide A for 24 hours. A 0.1% dimethyl sulphoxide (DMSO) solution was used as a vehicle control.

-

Detection: NK cell-mediated cytotoxicity was measured using a biophotonic cytotoxicity and impedance assay.

-

Flow Cytometry: Degranulation (CD107a expression), granzyme B levels, NK cell-tumor cell conjugates, and ligand profiling were analyzed by flow cytometry.

-

ELISA: Interferon-γ (IFN-γ) production was quantified by enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathway affected by Rediocide A and a general experimental workflow for assessing its activity.

References

- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Rediocide A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide A is a daphnane (B1241135) diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Initially identified for its insecticidal properties, recent research has unveiled its potent immunomodulatory functions, particularly in the context of cancer therapy. This technical guide provides a comprehensive overview of the known biological activities of Rediocide A, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Immunomodulatory Activity: Enhancement of NK Cell-Mediated Cytotoxicity

The most well-documented biological activity of Rediocide A is its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells, particularly against non-small cell lung cancer (NSCLC).[2][3] Rediocide A overcomes tumor immuno-resistance by downregulating the expression of CD155 (also known as the poliovirus receptor) on cancer cells.[2][3] CD155 is a ligand for the inhibitory receptor TIGIT expressed on NK cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling, thereby unleashing the cytotoxic potential of NK cells against tumors.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of Rediocide A on NK cell activity.

Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells

| Cell Line | Rediocide A Concentration | Increase in Lysis (fold) | Percent Lysis (Control vs. Rediocide A) |

| A549 | 100 nM | 3.58 | 21.86% vs. 78.27% |

| H1299 | 100 nM | 1.26 | 59.18% vs. 74.78% |

Table 2: Effect of Rediocide A on NK Cell Effector Functions

| Cell Line | Rediocide A Concentration | Parameter | Increase |

| A549 | 100 nM | Granzyme B level | 48.01% |

| H1299 | 100 nM | Granzyme B level | 53.26% |

| A549 | 100 nM | IFN-γ level | 3.23-fold |

| H1299 | 100 nM | IFN-γ level | 6.77-fold |

Table 3: Effect of Rediocide A on CD155 Expression on NSCLC Cells

| Cell Line | Rediocide A Concentration | Decrease in CD155 Expression |

| A549 | 100 nM | 14.41% |

| H1299 | 100 nM | 11.66% |

Signaling Pathway

The primary signaling pathway affected by Rediocide A in the context of NK cell modulation is the TIGIT/CD155 immune checkpoint pathway.

Figure 1: Rediocide A-mediated disruption of the TIGIT/CD155 inhibitory pathway.

Experimental Protocols

This assay quantifies NK cell-mediated lysis of tumor cells engineered to express luciferase.

-

Materials:

-

A549-luc or H1299-luc cells (luciferase-expressing tumor cells)

-

Primary human NK cells

-

Rediocide A

-

96-well opaque-walled plates

-

D-luciferin substrate

-

Luminometer

-

-

Protocol:

-

Seed A549-luc or H1299-luc cells into a 96-well opaque-walled plate.

-

Add NK cells at desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1).

-

Treat the co-culture with Rediocide A (e.g., 10 nM, 100 nM) or vehicle control (DMSO).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add D-luciferin substrate to each well.

-

Immediately measure luminescence using a plate reader.

-

Calculate percent lysis relative to control wells containing only tumor cells (maximum luminescence) and wells with lysed tumor cells (minimum luminescence).

-

This protocol measures the intracellular levels of Granzyme B in target cells after co-culture with NK cells.

-

Materials:

-

A549 or H1299 cells

-

Primary human NK cells

-

Rediocide A

-

Fluorescently labeled antibodies against human CD56 and Granzyme B

-

Fixation and permeabilization buffers

-

Flow cytometer

-

-

Protocol:

-

Co-culture NK cells with A549 or H1299 cells in the presence of Rediocide A or vehicle control for 4 hours.

-

Harvest the cells and stain for the surface marker CD56 to identify NK cells.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular Granzyme B using a fluorescently labeled antibody.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of Granzyme B-positive NK cells in the different treatment groups.

-

This assay quantifies the concentration of IFN-γ secreted into the culture medium.

-

Materials:

-

A549 or H1299 cells

-

Primary human NK cells

-

Rediocide A

-

Human IFN-γ ELISA kit

-

Plate reader

-

-

Protocol:

-

Co-culture NK cells with A549 or H1299 cells in the presence of Rediocide A or vehicle control for 24 hours.

-

Collect the culture supernatants.

-

Perform the IFN-γ ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of IFN-γ based on a standard curve.

-

Activation of Protein Kinase C (PKC)

Rediocide A has been identified as an activator of conventional protein kinase C (PKC). This activity may contribute to its broader pharmacological effects, as PKC is a crucial signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Signaling Pathway

Figure 2: Rediocide A-mediated activation of the Protein Kinase C signaling pathway.

Insecticidal Activity

Rediocide A was initially discovered due to its potent insecticidal activity. While the precise mechanism of this activity is not fully elucidated, it is a characteristic shared by other daphnane diterpenoids.

Other Potential Biological Activities

Given that Rediocide A is a daphnane diterpenoid isolated from Trigonostemon reidioides, it is plausible that it shares other biological activities with compounds of this class and from this plant source. Extracts from Trigonostemon reidioides and related daphnane diterpenoids have been reported to possess anti-inflammatory and antiviral (including anti-HIV) activities. However, specific studies detailing these effects for Rediocide A are currently limited.

An ethanol (B145695) extract of Trigonostemon reidioides has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in LPS-stimulated macrophages. This effect was mediated through the downregulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Figure 3: Proposed anti-inflammatory mechanism of Trigonostemon reidioides extract.

Conclusion and Future Directions

Rediocide A is a promising natural product with significant potential in immunotherapy and potentially other therapeutic areas. Its well-defined mechanism of action in enhancing NK cell cytotoxicity through the downregulation of CD155 provides a strong rationale for its further development as an anti-cancer agent. Future research should focus on a more detailed characterization of its other biological activities, including its effects on PKC signaling, its insecticidal mechanism, and its potential anti-inflammatory and antiviral properties. Elucidating the full pharmacological profile of Rediocide A will be crucial for its successful translation into clinical applications.

References

An In-depth Technical Guide to the Speculated Mechanism of Action of Rediocide Analogues

A note on nomenclature: While this guide addresses the query on Rediocide C, the current body of scientific literature does not provide specific details on its mechanism of action. However, extensive research is available for Rediocide A , a closely related daphnane (B1241135) diterpenoid isolated from the same plant source, Trigonostemon reidioides.[1] This document will, therefore, provide a comprehensive overview of the well-documented mechanisms of Rediocide A, which may serve as a strong speculative model for the bioactivity of this compound and other related daphnane esters.

Executive Summary

Rediocide A is a natural product that has been identified as a promising agent in oncology, primarily through its function as an immune checkpoint inhibitor.[2][3] Its principal mechanism involves the modulation of the tumor microenvironment to enhance the innate immune response against cancer cells. Specifically, Rediocide A has been shown to down-regulate the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[2][3][4] This action blocks the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic activity of Natural Killer (NK) cells against the tumor.[2][3][4] A secondary mechanism of action, unrelated to its immunomodulatory effects, involves the activation of conventional protein kinase C (PKC), leading to the desensitization and internalization of G-protein-coupled receptors (GPCRs).[5]

Primary Mechanism: Immune Checkpoint Inhibition via CD155 Down-regulation

The most well-documented mechanism of action for Rediocide A is its ability to overcome tumor immuno-resistance by targeting the CD155/TIGIT axis.[2][3]

The TIGIT/CD155 Signaling Pathway

CD155, also known as the poliovirus receptor, is an immune checkpoint protein often overexpressed on the surface of tumor cells.[2][6] It interacts with several receptors on immune cells, including the activating receptor DNAM-1 and the inhibitory receptors TIGIT and CD96.[4][7] The TIGIT receptor, expressed on NK cells and T cells, has a higher affinity for CD155 than DNAM-1.[7] When CD155 binds to TIGIT, it transmits an inhibitory signal that suppresses the cytotoxic functions of the NK cell, allowing the tumor cell to evade immune destruction.[4]

Rediocide A's Role in Modulating the Pathway

Rediocide A intervenes in this pathway by reducing the surface expression of CD155 on cancer cells.[2][3][4] This reduction in CD155 levels is hypothesized to shift the balance of signaling in favor of the activating DNAM-1 pathway, leading to enhanced NK cell-mediated tumor cell lysis. By down-regulating CD155, Rediocide A effectively removes the "brake" on the NK cell's anti-tumor activity.[2][3]

Figure 1: Rediocide A's modulation of the TIGIT/CD155 signaling axis.

Secondary Mechanism: PKC-Mediated GPCR Desensitization

An independent line of research identified Rediocide A as a potent activator of conventional protein kinase C (PKC).[5] This mechanism was discovered during a screen for antagonists of the Drosophila G-protein-coupled receptor (GPCR) Methuselah (Mth).[5]

Rediocide A was found to inhibit calcium mobilization mediated by Mth and other GPCRs. This effect was not due to direct receptor antagonism but rather to a more general mechanism involving the activation of PKC, which then leads to the desensitization and internalization of GPCRs.[5]

Figure 2: PKC activation by Rediocide A leading to GPCR desensitization.

Quantitative Data Summary

The effects of Rediocide A on NK cell-mediated cytotoxicity have been quantified in studies using NSCLC cell lines A549 and H1299.[2][3]

Table 1: Effect of Rediocide A on NK Cell-Mediated Lysis of NSCLC Cells

| Cell Line | Treatment | Increase in Lysis (Fold Change) | Percent Lysis (%) |

|---|---|---|---|

| A549 | 100 nM Red-A | 3.58 | 21.86% vs. 78.27% |

| H1299 | 100 nM Red-A | 1.26 | 59.18% vs. 74.78% |

Data from co-culture experiments with NK cells for 24 hours.[3]

Table 2: Effect of Rediocide A on Cytokine and Effector Molecule Release

| Cell Line | Treatment | Parameter | Increase / Change |

|---|---|---|---|

| A549 | 100 nM Red-A | Granzyme B Level | +48.01% |

| H1299 | 100 nM Red-A | Granzyme B Level | +53.26% |

| A549 | 100 nM Red-A | IFN-γ Level | 3.23-fold |

| H1299 | 100 nM Red-A | IFN-γ Level | 6.77-fold |

Data from co-culture experiments with NK cells for 24 hours.[3]

Table 3: Effect of Rediocide A on CD155 Expression

| Cell Line | Treatment | Parameter | Decrease in Expression |

|---|---|---|---|

| A549 | 100 nM Red-A | CD155 Expression | 14.41% |

| H1299 | 100 nM Red-A | CD155 Expression | 11.66% |

Data from experiments conducted over 24 hours.[3]

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human NSCLC cell lines A549 and H1299 were used as target cells.[3] Human Natural Killer (NK) cells were used as effector cells.[3]

-

Treatment: Rediocide A (Red-A) was dissolved in 0.1% dimethyl sulphoxide (DMSO) and used at concentrations of 10 nM and 100 nM.[3] The vehicle control was 0.1% DMSO.[3]

-

Incubation: Cells were co-cultured for 24 hours.[3]

NK Cell-Mediated Cytotoxicity Assays

-

Biophotonic Cytotoxicity Assay: A549-Luc or H1299-Luc cells (expressing luciferase) were co-cultured with NK cells at various effector-to-target (E:T) ratios.[2] Cell lysis was quantified by measuring the luciferase signal.

-

Impedance Assay: Real-time cell analysis was performed to measure changes in impedance as an indicator of tumor cell viability and lysis when co-cultured with NK cells.[3]

Flow Cytometry Analysis

-

CD155 Expression: A549 and H1299 cells were treated with Rediocide A for 24 hours, then stained with a fluorescently-labeled anti-CD155 antibody and analyzed by flow cytometry to quantify surface expression levels.[3]

-

Granzyme B and Degranulation: To measure NK cell degranulation and granzyme B release, flow cytometry was used to detect relevant markers on NK cells following co-culture with tumor cells in the presence of Rediocide A.[3]

ELISA Assay

-

IFN-γ Production: The concentration of Interferon-gamma (IFN-γ) in the supernatant of the NK cell and tumor cell co-cultures was quantified using a standard sandwich ELISA kit.[3]

Figure 3: A simplified workflow of the key experiments cited.

Conclusion and Future Directions

The available evidence strongly supports Rediocide A as a dual-mechanism agent with significant potential in cancer immunotherapy and as a modulator of GPCR signaling. Its ability to down-regulate CD155 expression on tumor cells represents a promising strategy to enhance the efficacy of the innate immune system against cancer.[2][3][4] While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to Rediocide A suggests it may possess comparable biological activities. Future research should focus on directly assessing the effects of this compound on the TIGIT/CD155 axis and PKC activation to validate these speculations and explore its therapeutic potential.

References

- 1. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD155 expression impairs anti-PD1 therapy response in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD155 blockade enhances allogeneic natural killer cell-mediated antitumor response against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Rediocide C: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rediocide C is a naturally occurring daphnane-type diterpenoid isolated from the plant Trigonostemon reidioides. As a member of this class of compounds, this compound possesses a complex molecular architecture characterized by a distinctive orthoester functionality. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its notable biological activities, including its insecticidal, anti-mycobacterial, and potential anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C46H54O13 | [1][2] |

| Molecular Weight | 814.9 g/mol | [1][2] |

| Purity | >98% | [1] |

| Density | 1.45 ± 0.1 g/cm³ | |

| Appearance | Not explicitly stated, but isolated as a solid. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Flash Point | Data not available. |

Experimental Protocols

Isolation and Purification of this compound from Trigonostemon reidioides

The isolation of this compound and its analogs is typically achieved through a multi-step process involving extraction and chromatographic separation. While a precise, unified protocol for this compound is not singular in the literature, a generalizable methodology can be outlined based on the isolation of daphnane (B1241135) diterpenoids from Trigonostemon reidioides.

1. Plant Material Collection and Preparation:

-

The roots of Trigonostemon reidioides are collected, washed, dried, and ground into a fine powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours). The process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

3. Solvent Partitioning:

-

The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step fractionates the extract based on the polarity of its constituents. Rediocides are typically found in the less polar fractions.

4. Chromatographic Purification:

-

Column Chromatography: The organic solvent fractions are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This allows for the isolation of pure this compound.

5. Structure Elucidation:

-

The definitive structure of this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complex stereochemistry and connectivity of the molecule.

-

Biological Activity Assays

1. Insecticidal Activity Assay (Artificial Membrane Feeding System):

-

Target Organism: Fleas (Ctenocephalides felis).

-

Methodology: An artificial membrane feeding system is utilized to deliver the test compound to the fleas.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in blood (e.g., bovine blood).

-

The treated blood is placed in a feeder covered with a membrane that mimics animal skin.

-

Fleas are allowed to feed on the treated blood for a defined period.

-

Mortality is assessed at specific time points (e.g., 24 or 48 hours).

-

The lethal concentration (e.g., LC90, the concentration required to kill 90% of the fleas) is determined from the dose-response data.

-

2. Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay):

-

Target Organism: Mycobacterium tuberculosis.

-

Methodology:

-

The assay is performed in 96-well microplates.

-

A serial dilution of this compound is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

A standardized inoculum of M. tuberculosis is added to each well.

-

The plates are incubated at 37°C for a specified period (typically 5-7 days).

-

The viability of the bacteria is assessed by adding a redox indicator, such as Alamar Blue. A color change from blue to pink indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

-

Biological Activities and Mechanism of Action

This compound and its analogs have demonstrated a range of potent biological activities.

| Biological Activity | Quantitative Data | Cell Line / Organism | Reference |

| Insecticidal | LD90: 0.25 - 0.5 ppm | Ctenocephalides felis (flea) | |

| Acaricidal | LC50: 5.59 µg/cm² | Dermatophagoides pteronyssinus (house dust mite) | |

| Anti-mycobacterial | MIC: 3.84 µM | Mycobacterium tuberculosis | |

| Anti-HIV | Potent activity reported for daphnane-type diterpenoids. | HIV-1 | |

| Anti-cancer | Potent activity reported for daphnane-type diterpenoids. | Various cancer cell lines |

A significant finding in the study of a closely related analog, Rediocide A, sheds light on a potential mechanism of action in the context of cancer immunotherapy. This study revealed that Rediocide A can enhance the tumor-killing activity of Natural Killer (NK) cells by downregulating the expression of CD155 on cancer cells. CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, Rediocide A disrupts this inhibitory signaling pathway, thereby "releasing the brakes" on the NK cell-mediated anti-tumor response.

TIGIT/CD155 Signaling Pathway and the Role of Rediocide A

The interaction between the TIGIT receptor on NK cells and its ligand CD155 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Rediocide A has been shown to intervene in this pathway.

Caption: Rediocide A downregulates CD155 on tumor cells, inhibiting the TIGIT-mediated inhibitory signal to NK cells.

Conclusion

This compound is a promising natural product with a diverse range of biological activities. Its potent insecticidal and anti-mycobacterial properties warrant further investigation for potential applications in agriculture and medicine. Furthermore, the emerging evidence of the immunomodulatory effects of related compounds, such as Rediocide A, suggests a potential role for this class of diterpenoids in cancer immunotherapy. The detailed physicochemical data and experimental frameworks provided in this guide aim to facilitate ongoing and future research into the therapeutic potential of this compound and its analogs. Further studies are necessary to fully elucidate its mechanisms of action, establish comprehensive safety profiles, and explore its potential for clinical development.

References

Rediocide C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rediocide C, a daphnane (B1241135) diterpenoid with notable biological activities. This document details its chemical properties, and summarizes key quantitative data from published studies. Furthermore, it outlines detailed experimental protocols for assessing its biological effects and provides visual representations of the relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound is a natural product isolated from Trigonostemon reidioides. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 677277-98-4 | [1][2][3] |

| Molecular Formula | C46H54O13 | [1][2][3] |

| Molecular Weight | 814.91 g/mol | [2][3] |

Biological Activity: Quantitative Data

This compound and its analogs, such as Rediocide A, have demonstrated significant potential in various biological assays. The following tables summarize the key quantitative findings.

Table 2.1: Acaricidal and Antimycobacterial Activity of this compound

| Activity | Test Organism/Assay | Metric | Value | Reference |

| Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² | [4] |

| Antimycobacterial | Mycobacterium tuberculosis | MIC | 3.84 µM |

Table 2.2: Immuno-oncology Activity of Rediocide A (an analog of this compound)

| Parameter | Cell Lines | Treatment | Result | Reference |

| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | 3.58-fold increase (21.86% vs. 78.27%) | [2][3] |

| H1299 | 100 nM Rediocide A | 1.26-fold increase (59.18% vs. 74.78%) | [2][3] | |

| Granzyme B Level | A549 | 100 nM Rediocide A | 48.01% increase | [2][3] |

| H1299 | 100 nM Rediocide A | 53.26% increase | [2][3] | |

| IFN-γ Level | A549 | 100 nM Rediocide A | 3.23-fold increase | [2][3] |

| H1299 | 100 nM Rediocide A | 6.77-fold increase | [2][3] | |

| CD155 Expression | A549 | 100 nM Rediocide A | 14.41% down-regulation | [2][3] |

| H1299 | 100 nM Rediocide A | 11.66% down-regulation | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data summary.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in 7H9 broth.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A serial two-fold dilution is prepared in a 96-well microplate using 7H9 broth, with final concentrations typically ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.

-

Inoculation and Incubation: 100 µL of the diluted mycobacterial suspension is added to each well containing 100 µL of the diluted compound. The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition and Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Acaricidal Activity Assay

This protocol details the method used to determine the lethal concentration (LC50) of this compound against the house dust mite, Dermatophagoides pteronyssinus.

-

Compound Application: A solution of this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations. A defined area (e.g., 1 cm²) on a glass slide or filter paper is evenly coated with a specific volume of the test solution and the solvent is allowed to evaporate.

-

Mite Exposure: A specified number of adult mites (e.g., 20-30) are placed onto the treated surface. The slides are then incubated under controlled conditions of temperature and humidity (e.g., 25°C and 75% relative humidity) for 24 hours.

-

Mortality Assessment: After the exposure period, the number of dead mites is counted under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

LC50 Determination: The percentage of mortality is calculated for each concentration and the LC50 value is determined using probit analysis.

Immuno-oncology Assays for Rediocide A

The following protocols were used to evaluate the effect of Rediocide A on the tumoricidal activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells.

-

Cell Lines and Culture:

-

Target Cells: A549 and H1299 human NSCLC cell lines.

-

Effector Cells: Human NK cells.

-

All cells are maintained in appropriate culture media and conditions.

-

-

NK Cell-Mediated Cytotoxicity Assay (Biophotonic Assay):

-

Target cells (A549 or H1299) are engineered to express luciferase.

-

NK cells are co-cultured with the luciferase-expressing target cells at various effector-to-target ratios (e.g., 10:1, 5:1).

-

The co-culture is treated with different concentrations of Rediocide A (e.g., 10 nM, 100 nM) or vehicle control (0.1% DMSO) for 24 hours.

-

After incubation, a luciferin (B1168401) substrate is added, and the bioluminescence is measured using a plate reader. A decrease in bioluminescence corresponds to an increase in target cell lysis.

-

-

Flow Cytometry for CD155 Expression:

-

A549 or H1299 cells are treated with Rediocide A or vehicle control for 24 hours.

-

The cells are then harvested and stained with a fluorescently labeled antibody specific for human CD155.

-

The fluorescence intensity of the cells is analyzed by flow cytometry to quantify the surface expression of CD155.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ:

-

Supernatants from the NK cell and NSCLC co-cultures (treated with Rediocide A or vehicle) are collected.

-

The concentration of IFN-γ in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow discussed in this guide.

Caption: TIGIT/CD155 Signaling Pathway and the Effect of Rediocide A.

Caption: Experimental Workflow for Evaluating Immuno-oncology Activity of Rediocide A.

References

- 1. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Compounds of Trigonostemon reidioides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemical compounds isolated from Trigonostemon reidioides (Kurz) Craib, a plant from the Euphorbiaceae family with a history of use in traditional medicine, particularly in Southeast Asia. This document summarizes the phytochemical composition, biological activities, and underlying mechanisms of action of these compounds, presenting the information in a structured format to aid researchers and professionals in the field of drug discovery and development.

Phytochemical Composition

Trigonostemon reidioides is a rich source of a variety of secondary metabolites, with diterpenoids being the most prominent class of compounds. Besides diterpenoids, the plant also produces alkaloids, phenolics, and other compounds.

Diterpenoids

The daphnane-type diterpenoids are characteristic constituents of T. reidioides. These compounds are known for their complex structures and potent biological activities.

-

Rediocides : This series of daphnane (B1241135) diterpenoids are among the most well-studied compounds from this plant. Rediocide A was the first to be isolated and characterized by its potent insecticidal activity.[1] Several other rediocides, including B, C, D, E, F, and G, have since been isolated and have shown a range of biological effects, including acaricidal and cytotoxic activities.[2]

-

Trigonoreidons : Another group of daphnane-type diterpenoids isolated from the roots of T. reidioides are the trigonoreidons A-F.[3] Trigonoreidon B, in particular, has been investigated for its anti-inflammatory properties.[4]

Alkaloids

-

Lotthanongine : An unprecedented flavonoidal indole (B1671886) alkaloid, lotthanongine, has been isolated from the roots of T. reidioides. Its unique structure combines a flavonoid and an indole moiety.

Phenolic Compounds

-

Trigonostemone : This phenanthrenone (B8515091) is another notable compound isolated from T. reidioides.[3]

-

Other Phenolics : The plant also contains other phenolic compounds such as scopoletin, which has been quantified in the ethanolic extract of the roots.[5]

Biological Activities and Quantitative Data

The compounds and extracts of Trigonostemon reidioides exhibit a wide range of biological activities, making them promising candidates for drug development. The following tables summarize the quantitative data from various bioassays.

| Compound/Extract | Assay | Target | Activity (IC50/LD90/MIC) | Reference |

| Cytotoxic Activity | ||||

| Ethanolic Root Extract | MTT Assay | Caco-2 cells | IC50: ~0.2 mg/mL | [5] |

| Rediocide G | Cytotoxicity Assay | Various cancer cell lines | Not specified | [2] |

| Insecticidal/Acaricidal Activity | ||||

| Rediocide A | Artificial Membrane Feeding System | Ctenocephalides felis (fleas) | LD90: 0.25 ppm | [6] |

| Rediocides B-E | Artificial Membrane Feeding System | Ctenocephalides felis (fleas) | LD90: 0.25 - 0.5 ppm | [7] |

| Rediocides A, C, E, F | Acaricidal Assay | Dermatophagoides pteronyssinus | LC50: 0.78 - 5.59 µg/cm² | |

| Anti-inflammatory Activity | ||||

| Ethanolic Stem Extract | Nitric Oxide Assay | LPS-stimulated RAW264.7 cells | IC50: 38.58 µg/mL | |

| Anti-tyrosinase Activity | ||||

| Ethanolic Extract | Dopachrome (B613829) Method | Mushroom Tyrosinase | IC50: 5.38 µg/mL | [1] |

| Hexane Extract | Dopachrome Method | Mushroom Tyrosinase | IC50: 13.80 µg/mL | [1] |

| Dichloromethane Extract | Dopachrome Method | Mushroom Tyrosinase | IC50: 15.18 µg/mL | [1] |

| Antioxidant Activity | ||||

| Ethanolic Extract Fractions 3 & 4 | DPPH Method | DPPH radical | IC50: 1.65 - 2.10 µg/mL | [1] |

| Antimycobacterial Activity | ||||

| Rediocide C & G | Microplate Alamar Blue Assay | Mycobacterium tuberculosis | MIC: 3.84 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

Isolation of Rediocide A

The isolation of Rediocide A from the roots of T. reidioides was achieved through a multi-step chromatographic process.[6]

-

Extraction : The roots of T. reidioides were subjected to methanolic extraction.

-

Partitioning : The methanolic extract was partitioned with methylene (B1212753) chloride.

-

Gel Permeation Chromatography : The methylene chloride partition was chromatographed on a Sephadex LH-20 column using methanol (B129727) as the eluent.

-

Silica (B1680970) Gel and Reverse Phase HPLC : Further purification was achieved by a combination of silica gel chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Crystallization : Rediocide A was crystallized from 2-propanol, yielding 27 mg of the pure compound (0.75% yield from the crude extract).[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the ethanolic extract of T. reidioides roots on human intestinal epithelial Caco-2 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

-

Cell Seeding : Caco-2 cells were seeded in 96-well plates.

-

Treatment : Cells were treated with the ethanolic extract at concentrations ranging from 0.005 to 0.5 mg/mL for 24 and 48 hours.

-

MTT Incubation : After the treatment period, MTT solution (final concentration of 1 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : The formazan crystals formed were dissolved in a suitable solvent.

-

Absorbance Measurement : The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Anti-tyrosinase Assay (Dopachrome Method)

The anti-tyrosinase activity of T. reidioides extracts was evaluated using the dopachrome method with L-DOPA as the substrate in a 96-well microplate format.[1][8]

-

Reaction Mixture : A reaction mixture containing the extract/compound at various concentrations and mushroom tyrosinase in a suitable buffer is prepared in a 96-well plate.

-

Substrate Addition : L-DOPA is added to initiate the enzymatic reaction.

-

Incubation : The plate is incubated at a specific temperature for a defined period.

-

Absorbance Measurement : The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength.

-

Calculation : The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve. Kojic acid is typically used as a positive control.[9]

Antioxidant Assay (DPPH Method)

The free radical scavenging activity of T. reidioides extracts was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][10][11]

-

Sample Preparation : Different concentrations of the extracts are prepared in a suitable solvent.

-

Reaction : The sample solutions are mixed with a DPPH radical solution in a 96-well plate or cuvettes.

-

Incubation : The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).

-

Absorbance Measurement : The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured at a specific wavelength (e.g., 517 nm).

-

Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Vitamin C is commonly used as a standard.[1]

Insecticidal Assay (Artificial Membrane Feeding System)

The insecticidal activity of rediocides against adult cat fleas (Ctenocephalides felis) was evaluated using an artificial membrane feeding system.[6][7]

-

Sample Preparation : The test compounds are dissolved in a suitable solvent and mixed with animal blood.

-

Feeding System : The blood containing the test compound is placed in a feeder covered with a membrane (e.g., Parafilm) that the fleas can penetrate to feed.

-

Exposure : A known number of fleas are introduced into a chamber with the feeder.

-

Mortality Assessment : After a specific exposure period (e.g., 24 hours), the number of dead fleas is counted.

-

Data Analysis : The lethal dose (e.g., LD90) is determined from the mortality data.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds from Trigonostemon reidioides are attributed to their interactions with various cellular signaling pathways.

Anti-inflammatory Signaling

An ethanolic extract of T. reidioides has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

NF-κB Pathway : The extract inhibits the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[12]

-

MAPK Pathway : The extract suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

-

PI3K/Akt Pathway : The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also inhibited by the extract.

The following diagram illustrates the inhibitory effect of the Trigonostemon reidioides ethanolic extract on these inflammatory signaling pathways.

Caption: Inhibition of LPS-induced inflammatory pathways by T. reidioides extract.

Mechanism of Action of Rediocide A

The insecticidal compound Rediocide A has been found to induce the desensitization of G-protein-coupled receptors (GPCRs).[13][14] This effect is mediated by the activation of conventional protein kinase C (PKC).[13][14] This mechanism suggests that Rediocide A does not act as a direct receptor antagonist but rather through a more general mechanism of disrupting GPCR signaling.[13]

The following diagram illustrates the proposed workflow for the mechanism of action of Rediocide A.

Caption: Proposed mechanism of action of Rediocide A on GPCR signaling.

Conclusion

Trigonostemon reidioides is a valuable source of structurally diverse and biologically active compounds, particularly daphnane-type diterpenoids. The potent cytotoxic, insecticidal, anti-inflammatory, and other activities of these compounds warrant further investigation for their potential therapeutic applications. This technical guide provides a foundation for researchers and drug development professionals to explore the rich phytochemistry of this plant and to further investigate the mechanisms of action of its bioactive constituents. Future research should focus on the isolation and characterization of new compounds, the elucidation of their detailed mechanisms of action, and preclinical and clinical studies to evaluate their therapeutic potential.

References

- 1. phcogj.com [phcogj.com]

- 2. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. nybg.org [nybg.org]

- 7. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

- 9. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide‑induced inflammatory responses in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of Rediocide C: A Technical Guide

Disclaimer: As of December 2025, detailed scientific literature specifically elucidating the therapeutic targets and mechanism of action of Rediocide C is limited. This compound is a known diterpenoid isolated from the plant Trigonostemon reidioides[1]. This plant is a rich source of various daphnane-type diterpenoids, which are known to possess a range of biological activities, including anti-cancer and anti-HIV properties[2][3].

Given the scarcity of data on this compound, this guide will focus on the well-characterized therapeutic targets of its close structural analog, Rediocide A , also isolated from Trigonostemon reidioides. The information presented here for Rediocide A can serve as a valuable proxy for understanding the potential therapeutic avenues of this compound and other related daphnane (B1241135) diterpenoids.

Core Therapeutic Target of Rediocide A: The CD155-TIGIT Immune Checkpoint Axis

The primary therapeutic target of Rediocide A identified in the literature is the Poliovirus Receptor (PVR), also known as CD155 . Rediocide A functions as an immune checkpoint inhibitor by downregulating the expression of CD155 on the surface of cancer cells[4][5].

CD155 is a key ligand for multiple receptors on Natural Killer (NK) cells and T cells, playing a dual role in immune regulation. It can bind to the activating receptor CD226 (DNAM-1) to stimulate an anti-tumor immune response. However, in the tumor microenvironment, CD155 is often overexpressed and primarily engages with the inhibitory receptors TIGIT and CD96, leading to the suppression of NK cell and T cell activity and allowing the tumor to evade immune surveillance.

By downregulating CD155 on tumor cells, Rediocide A disrupts the inhibitory signaling mediated through TIGIT, thereby restoring the anti-tumor functions of NK cells. This mechanism of action positions Rediocide A as a promising candidate for cancer immunotherapy, particularly for non-small cell lung cancer (NSCLC).

Signaling Pathway of Rediocide A in Overcoming Tumor Immuno-resistance

The following diagram illustrates the proposed signaling pathway through which Rediocide A enhances the anti-tumor activity of NK cells.

Quantitative Data on the Bioactivity of Rediocide A

The following tables summarize the key quantitative data from studies on Rediocide A.

| Cell Line | Treatment | Concentration | Effect | Fold Change / % Change | Reference |

| A549 (NSCLC) | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 3.58-fold (from 21.86% to 78.27%) | |

| H1299 (NSCLC) | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 1.26-fold (from 59.18% to 74.78%) | |

| A549 | Rediocide A | 100 nM | Increased Granzyme B level | 48.01% increase | |

| H1299 | Rediocide A | 100 nM | Increased Granzyme B level | 53.26% increase | |

| A549 | Rediocide A | 100 nM | Increased IFN-γ level | 3.23-fold increase | |

| H1299 | Rediocide A | 100 nM | Increased IFN-γ level | 6.77-fold increase | |

| A549 | Rediocide A | 100 nM | Downregulated CD155 expression | 14.41% decrease | |

| H1299 | Rediocide A | 100 nM | Downregulated CD155 expression | 11.66% decrease |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines A549 and H1299, and the human NK cell line NK-92 were used.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Rediocide A: Rediocide A was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

NK Cell-Mediated Cytotoxicity Assay

-

Target Cell Preparation: A549 and H1299 cells were seeded in 96-well plates.

-

Co-culture: NK-92 cells were added to the wells with the target cells at an effector-to-target (E:T) ratio of 10:1.

-

Treatment: Rediocide A was added to the co-culture at final concentrations of 10 nM and 100 nM. A vehicle control with 0.1% DMSO was also included.

-

Incubation: The plates were incubated for 24 hours.

-

Cytotoxicity Measurement: Cell viability was assessed using a biophotonic cytotoxicity assay or an impedance-based assay. The percentage of lysis was calculated.

Flow Cytometry for CD155 Expression

-

Cell Treatment: A549 and H1299 cells were treated with 100 nM Rediocide A for 24 hours.

-

Staining: Cells were harvested and stained with a phycoerythrin (PE)-conjugated anti-human CD155 antibody.

-

Analysis: The expression of CD155 was analyzed using a flow cytometer.

Measurement of Granzyme B and IFN-γ

-

Co-culture Supernatant Collection: Supernatants from the co-culture of NK cells and tumor cells treated with Rediocide A were collected.

-

ELISA: The concentration of IFN-γ in the supernatants was measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Intracellular Staining: For Granzyme B, cells were fixed, permeabilized, and stained with an anti-Granzyme B antibody for flow cytometric analysis.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of Rediocide A on NK cell-mediated cytotoxicity.

Other Potential Therapeutic Targets of Daphnane Diterpenoids

While the primary focus of recent research on Rediocide A has been on its immunomodulatory effects, other daphnane-type diterpenoids have been reported to have various biological activities, suggesting a broader range of potential therapeutic targets. These include:

-

Protein Kinase C (PKC): Some daphnane esters are known to activate PKC, which could have implications for various cellular processes, including cell proliferation and apoptosis. Rediocide A has been shown to induce G-protein-coupled receptor desensitization through the activation of conventional PKC.

-

Anti-HIV Activity: Several daphnane-type diterpenoids have demonstrated potent anti-HIV activity, suggesting they may target viral entry or replication processes.

-

Cytotoxic Effects: Many daphnane diterpenoids exhibit cytotoxic activity against various cancer cell lines, indicating they may interfere with fundamental cellular processes required for cancer cell survival and proliferation.

Further research is warranted to explore these and other potential therapeutic targets for this compound and its related compounds. The detailed investigation of Rediocide A provides a strong foundation and a clear path for future studies on this promising class of natural products.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Rediocide C

Introduction

Rediocide C is a novel compound under investigation for its potential therapeutic properties. Preliminary studies on related compounds, such as Rediocide A, suggest possible involvement in modulating immune responses and inducing cell signaling changes. Rediocide A has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating CD155 expression and can also induce G-protein-coupled receptor desensitization through the activation of protein kinase C.[1][2][3][4] These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound, focusing on its effects on cell viability, cytotoxicity, and the induction of apoptosis.

The following protocols describe standard assays to quantify the biological activity of this compound in cultured cells:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[5]

-

LDH Assay: To determine cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.[6][7]

-

Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases in the apoptotic pathway.

-

Western Blot Analysis: To detect changes in the expression of key proteins involved in apoptosis.[8][9]

These assays are fundamental in preclinical drug development for characterizing the mechanism of action of novel compounds.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from the in vitro analysis of this compound on a cancer cell line following a 48-hour treatment.

Table 1: Effects of this compound on Cell Viability and Cytotoxicity

| Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |

| 0.1 | 98.2 ± 4.5 | 5.1 ± 2.3 |

| 1 | 85.3 ± 5.1 | 14.8 ± 3.1 |

| 10 | 52.1 ± 3.8 | 45.7 ± 4.2 |

| 50 | 25.6 ± 2.9 | 72.4 ± 5.5 |

| 100 | 10.4 ± 1.5 | 88.9 ± 3.7 |

Table 2: Effects of this compound on Apoptosis Markers

| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved PARP (Fold Change) |

| 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.3 |

| 1 | 2.5 ± 0.4 | 2.8 ± 0.3 | 2.6 ± 0.5 |

| 10 | 5.8 ± 0.7 | 6.2 ± 0.8 | 5.9 ± 0.9 |

| 50 | 8.2 ± 1.1 | 9.5 ± 1.2 | 8.7 ± 1.1 |

| 100 | 8.5 ± 0.9 | 9.8 ± 1.0 | 9.1 ± 1.3 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[5]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[7]

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6][7]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and incubate for the desired duration.

-

Include the following controls[6]:

-

Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

-

Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[6]

-

-

Centrifuge the plate at 250 x g for 5 minutes.[7]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

-

Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

Caspase-3/7 Activity Assay

This assay uses a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorophore or chromophore, allowing for the quantification of enzyme activity.[10][11]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-3/7 assay kit (e.g., with substrate Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Cell lysis buffer

-

96-well plates (black plates for fluorescent assays)

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for the desired time.

-

Lyse the cells by adding cell lysis buffer and incubating on ice for 10-15 minutes.[11][12]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new plate.

-

Prepare a reaction mixture containing the caspase substrate and reaction buffer according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing cell lysate.

-

Incubate at 37°C for 1-2 hours, protected from light.[11][12]

-

Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[11]

Western Blot Analysis of Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases and PARP.[8][13]

Materials:

-

Target cancer cell line

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential.[13]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: Rediocide A in Cell Culture

A Note on Nomenclature: Initial searches for "Rediocide C" did not yield specific scientific literature. However, extensive research exists for a related compound, Rediocide A . This document provides detailed application notes and protocols based on the available data for Rediocide A, a promising natural product with potential applications in cancer immunotherapy.

Introduction

Rediocide A is a natural product that has been investigated for its ability to enhance the tumor-killing activity of Natural Killer (NK) cells, particularly against non-small cell lung cancer (NSCLC).[1][2][3][4] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[2] These application notes provide a summary of its observed effects and detailed protocols for researchers interested in studying its activity in cell culture.

Data Summary: Effects of Rediocide A on NSCLC Cells Co-cultured with NK Cells

The following tables summarize the quantitative effects of Rediocide A on A549 and H1299 human NSCLC cell lines when co-cultured with NK cells for 24 hours.

Table 1: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide A

| Cell Line | Rediocide A Concentration | Fold Increase in Cell Lysis |

| A549 | 100 nM | 3.58 |

| H1299 | 100 nM | 1.26 |

Table 2: Effect of Rediocide A on NK Cell Effector Functions

| Cell Line | Rediocide A Concentration | Increase in Granzyme B Level | Increase in IFN-γ Secretion |

| A549 | 100 nM | 48.01% | 3.23-fold |

| H1299 | 100 nM | 53.26% | 6.77-fold |

Table 3: Modulation of Immune Checkpoint Molecule Expression by Rediocide A

| Cell Line | Rediocide A Concentration | Decrease in CD155 Expression |

| A549 | 100 nM | 14.41% |

| H1299 | 100 nM | 11.66% |

Signaling Pathway and Experimental Workflow